molecular formula C8H6Cl2O2 B13751556 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone CAS No. 4974-60-1

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone

Katalognummer: B13751556
CAS-Nummer: 4974-60-1
Molekulargewicht: 205.03 g/mol
InChI-Schlüssel: ICMNJORCMZYSAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6Cl2O2 It is a chlorinated derivative of acetophenone, featuring a hydroxy group on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone typically involves the chlorination of 4-hydroxyacetophenone. One common method is the reaction of 4-hydroxyacetophenone with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) in polar solvents.

Major Products Formed

    Oxidation: Formation of 2,2-dichloro-1-(4-oxophenyl)ethanone.

    Reduction: Formation of 2,2-dichloro-1-(4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2-Dichloro-1-(4-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the dichloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene

Uniqueness

2,2-Dichloro-1-(4-hydroxyphenyl)ethanone is unique due to the specific positioning of the hydroxy group on the phenyl ring and the presence of two chlorine atoms on the ethanone moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

4974-60-1

Molekularformel

C8H6Cl2O2

Molekulargewicht

205.03 g/mol

IUPAC-Name

2,2-dichloro-1-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6Cl2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H

InChI-Schlüssel

ICMNJORCMZYSAQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.